Cyclopropyl 4-ethylphenyl ketone chemical properties
Cyclopropyl 4-ethylphenyl ketone chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Cyclopropyl 4-ethylphenyl ketone
This guide provides a comprehensive technical overview of Cyclopropyl 4-ethylphenyl ketone, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical properties, spectroscopic signature, synthetic routes, and its emerging role as a versatile building block for drug discovery professionals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Molecular Identity and Physicochemical Profile
Nomenclature and Structural Identifiers
Cyclopropyl 4-ethylphenyl ketone is an aromatic ketone characterized by a cyclopropyl group and a 4-ethylphenyl group attached to the carbonyl carbon.
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IUPAC Name : cyclopropyl-(4-ethylphenyl)methanone[1]
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Synonyms : Cyclopropyl 4-ethylphenyl ketone
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Molecular Formula : C₁₂H₁₄O
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Molecular Weight : 174.24 g/mol
Physicochemical Properties
| Property | Value | Source / Analogue |
| Appearance | Colorless to pale yellow liquid | Analogue: Cyclopropyl phenyl ketone[4][5] |
| Boiling Point | ~121°C at 15 mmHg | Analogue: Cyclopropyl phenyl ketone[6] |
| Density | ~1.031 g/mL at 25°C | Analogue: Cyclopropyl phenyl ketone |
| Refractive Index | ~1.5510-1.5565 at 20°C | Analogue: Cyclopropyl phenyl ketone[7] |
| Flash Point | ~90 °C / 194 °F | Analogue: Cyclopropyl phenyl ketone[5] |
The Spectroscopic Signature: A Chemical Fingerprint
Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. The following sections detail the expected spectroscopic data for Cyclopropyl 4-ethylphenyl ketone based on the known behavior of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the electronic environment of hydrogen atoms in the molecule.
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Aromatic Protons (AA'BB' system) : Two doublets are expected in the aromatic region (~7.2-8.0 ppm). The protons ortho to the carbonyl group will be further downfield due to the electron-withdrawing effect of the ketone.
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Ethyl Group Protons : A quartet (~2.7 ppm) for the -CH₂- group and a triplet (~1.2 ppm) for the -CH₃- group.
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Cyclopropyl Protons : Complex multiplets are expected in the upfield region. The proton adjacent to the carbonyl group (~2.6 ppm) will be the most deshielded. The other four protons on the cyclopropyl ring will appear as two multiplets further upfield (~1.0-1.3 ppm)[8].
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and type of carbon environments.
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Carbonyl Carbon : The ketone C=O signal will be the most downfield, typically >195 ppm.
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Aromatic Carbons : Four signals are expected in the aromatic region (~128-145 ppm). The carbon attached to the carbonyl and the carbon bearing the ethyl group will be quaternary and may show lower intensity.
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Ethyl Group Carbons : Two signals, one for the -CH₂- and one for the -CH₃- group.
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Cyclopropyl Carbons : Two signals are expected for the cyclopropyl ring, one for the methine carbon attached to the carbonyl and one for the two equivalent methylene carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups.
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C=O Stretch : A strong, sharp absorption band characteristic of an aromatic ketone is expected in the region of 1670-1690 cm⁻¹[9][10]. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.
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C-H Aromatic Stretch : Peaks will be observed just above 3000 cm⁻¹.
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C-H Aliphatic Stretch : Peaks will be observed just below 3000 cm⁻¹.
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C=C Aromatic Stretch : Medium to weak absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺) : A prominent molecular ion peak is expected at m/z = 174.
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Key Fragmentation Patterns : Aromatic ketones typically undergo α-cleavage. The most significant fragmentation would be the loss of the cyclopropyl group to form the stable 4-ethylbenzoyl cation (m/z = 133). Subsequent loss of CO would yield the 4-ethylphenyl cation (m/z = 105)[11][12].
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of aryl cyclopropyl ketones can be achieved through several established methods in organic chemistry. Understanding these pathways is crucial for researchers planning to utilize this scaffold.
Synthetic Methodologies
A common and reliable method for the synthesis of Cyclopropyl 4-ethylphenyl ketone is the Friedel-Crafts acylation of ethylbenzene with cyclopropanecarbonyl chloride.
Experimental Protocol: Friedel-Crafts Acylation
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Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM).
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Reagent Addition : Cool the suspension to 0°C in an ice bath. Add ethylbenzene (1.2 equivalents) to the flask.
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Acylation : Add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: This slow addition is critical to control the exothermic reaction and prevent side reactions.
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Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup : Once the reaction is complete, carefully quench the reaction by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum chloride complex.
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Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
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Purification : Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.
Caption: Workflow for Friedel-Crafts Acylation Synthesis.
Chemical Reactivity and Synthetic Utility
The cyclopropyl ketone moiety is a versatile functional group. The carbonyl group can undergo standard ketone reactions (e.g., reduction, reductive amination, Wittig reaction). More interestingly, the cyclopropyl group, due to its inherent ring strain and unique electronic properties, can participate in ring-opening reactions under certain conditions.
A key application is its use as a building block for heterocyclic systems. For example, reaction with hydrazine derivatives can yield pyrazoline heterocycles, which are of significant interest in drug discovery for their wide range of biological activities.[13]
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclopropyl ring into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[14][15]
Key Advantages of the Cyclopropyl Moiety:
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Metabolic Stability : The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[16]
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Conformational Constraint : The rigid three-membered ring restricts the conformation of adjacent functionalities, which can lead to a more favorable entropic contribution to binding affinity at a biological target.[16]
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Improved Potency and Selectivity : The unique steric and electronic profile of the cyclopropyl group can lead to enhanced potency and selectivity for biological targets.[14]
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Pharmacokinetic Modulation : It can influence properties like solubility, lipophilicity, and membrane permeability, thereby improving the overall pharmacokinetic profile of a drug candidate.[16]
Cyclopropyl aryl ketones, such as the title compound, serve as valuable intermediates for creating more complex molecules that leverage these benefits.[13][17] They are precursors to a variety of carbocyclic and heterocyclic systems with potential therapeutic applications.[13][14]
Caption: Synthetic utility in generating diverse scaffolds.
Safety and Handling
Cyclopropyl 4-ethylphenyl ketone should be handled in accordance with good laboratory practices. Based on data for analogous compounds, the following precautions are advised:
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Personal Protective Equipment (PPE) : Wear appropriate protective gloves, safety goggles, and a lab coat.[18]
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Handling : Use in a well-ventilated area, such as a chemical fume hood.[18] Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[5]
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Storage : Store in a cool, dry, and well-ventilated place. Keep containers tightly closed when not in use.[5] Keep away from strong oxidizing agents, strong bases, and reducing agents.[5]
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Fire Safety : In case of fire, use CO₂, dry chemical, or foam to extinguish.[5]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.[1][3]
References
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Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem. (URL: [Link])
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- Cyclopropyl phenyl ketone Safety D
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - Future Medicinal Chemistry. (URL: [Link])
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - ResearchGate. (URL: [Link])
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Cyclopropylphenyl ketone - Vapor Phase IR Spectrum - SpectraBase. (URL: [Link])
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Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. (URL: [Link])
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12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])
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The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds - Spectroscopy Online. (URL: [Link])
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Mass Spectrometry: Fragmentation - SlidePlayer. (URL: [Link])
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(Note: This is a placeholder for a proper chemical structure image. The numbering used in the text and tables corresponds to a standard IUPAC-based system where C1 is the carbon attached to the ethyl group, C4 is attached to the carbonyl, C=O is C7, the cyclopropyl methine is C8, and the cyclopropyl methylenes are C9/C10. The ethyl group is C11/C12.)